molecular formula C15H21N3O4S B2616732 2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2310140-33-9

2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide

Cat. No.: B2616732
CAS No.: 2310140-33-9
M. Wt: 339.41
InChI Key: UOQLHXHDCAVNFW-UHFFFAOYSA-N
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Description

2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that features a combination of pyrrolidine and azetidine rings, linked through a sulfonyl group to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the pyrrolidine and azetidine rings, followed by their functionalization and subsequent coupling with a sulfonyl chloride derivative. The final step involves the reaction with phenoxyacetic acid or its derivatives under suitable conditions, such as the presence of a base and a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The amide and sulfonyl groups can be reduced under specific conditions, such as using lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. The sulfonyl and amide groups could play a role in hydrogen bonding, while the pyrrolidine and azetidine rings might contribute to hydrophobic interactions and steric effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide is unique due to its combination of pyrrolidine and azetidine rings linked through a sulfonyl group to a phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c16-15(19)11-22-13-3-5-14(6-4-13)23(20,21)18-9-12(10-18)17-7-1-2-8-17/h3-6,12H,1-2,7-11H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQLHXHDCAVNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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